4-(1-Naphthylvinyl)pyridine
Description
Overview of Arylvinylpyridine Derivatives in Materials Science
Arylvinylpyridine derivatives represent a class of organic molecules that have become instrumental in the advancement of materials science. cdnsciencepub.com These compounds are characterized by a pyridine (B92270) ring connected to an aromatic (aryl) group through a carbon-carbon double bond (a vinyl group). This structural motif imparts a combination of properties that make them highly versatile for a variety of applications.
One of the key features of arylvinylpyridine derivatives is their ability to participate in photochemical reactions, such as isomerization and [2+2] cycloaddition, in a controlled manner. cdnsciencepub.com This photo-reactivity allows for the development of "smart" materials that can respond to light stimuli, leading to changes in their physical or chemical properties. Such materials are at the forefront of research for applications in energy storage, biomaterials, sensing, and actuation. cdnsciencepub.com
The versatility of this class of molecules is further highlighted by the extensive research on compounds like 4-styrylpyridine, which has been successfully incorporated into light-responsive devices and materials with tunable properties. cdnsciencepub.com The electronic and steric properties of the aryl group can be readily modified, allowing for fine-tuning of the molecule's absorption and emission characteristics, as well as its reactivity. This adaptability has made arylvinylpyridine derivatives a cornerstone in the design of novel functional materials.
Significance of 4-(1-Naphthylvinyl)pyridine in Photoresponsive Materials Chemistry
Within the family of arylvinylpyridine derivatives, this compound stands out for its significant contributions to the field of photoresponsive materials chemistry. cdnsciencepub.com Its larger naphthalene (B1677914) group, compared to the phenyl group in styrylpyridine, enhances intermolecular interactions, such as π-π stacking, which are crucial for controlling the solid-state photoreactivity of the molecule. cdnsciencepub.com
The primary photochemical reaction of interest for this compound is its [2+2] cycloaddition reaction. cdnsciencepub.com When molecules of 4-NVP are appropriately aligned in the solid state, irradiation with light can induce the formation of a cyclobutane (B1203170) ring, linking two molecules together. cdnsciencepub.comresearchgate.net This dimerization process can lead to significant changes in the material's properties, including its crystal structure, and can even induce mechanical effects. rsc.org
Recent studies have demonstrated that coordination complexes and metal-organic frameworks (MOFs) incorporating this compound as a ligand exhibit remarkable photoresponsive behaviors. For instance, certain zinc-based coordination polymers containing 4-NVP have been shown to undergo solid-state photochemical [2+2] cycloaddition reactions that result in mechanical motion, such as swelling, bursting, and even a "photosalient" effect where crystals jump or fragment upon exposure to UV light. cdnsciencepub.comrsc.orgacs.org These findings underscore the potential of 4-NVP in the design of novel photo-actuating materials and light-responsive devices. cdnsciencepub.comcdnsciencepub.com
Historical Context of Research on this compound
The study of this compound and its derivatives has evolved over several decades. Initial interest in naphthylvinylpyridines stemmed from their biological activity, with early research exploring their potential as inhibitors of the enzyme choline (B1196258) acetyltransferase. nih.govwikipedia.org
However, the focus of research has significantly shifted towards the material science applications of 4-NVP, driven by the discovery of its intriguing photochemical properties. cdnsciencepub.com Early synthetic methods, such as the Wittig olefination, were employed to produce 4-NVP, though these often presented challenges in terms of isomer separation and purification. cdnsciencepub.comcdnsciencepub.com More recently, the Horner-Wadsworth-Emmons reaction has been utilized to achieve high stereoselectivity and purity of the desired (E)-isomer of this compound. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com
The exploration of 4-NVP's coordination chemistry has been a particularly fruitful area of research. cdnsciencepub.comresearchgate.net Scientists have successfully synthesized and characterized a variety of coordination complexes and metal-organic frameworks incorporating 4-NVP as a ligand with metals such as zinc, cadmium, and silver. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies have been instrumental in understanding how the coordination environment influences the solid-state packing of 4-NVP molecules and, consequently, their photoreactivity. cdnsciencepub.com The ongoing investigation into the supramolecular assembly and photochemical behavior of this compound and its derivatives continues to open new avenues for the development of advanced photoresponsive materials. researchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKDRTOVVLNOLV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16375-56-7, 16375-78-3 | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NAPHTHYLVINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4 1 Naphthylvinyl Pyridine
Advanced Synthetic Strategies
The creation of the vinyl linkage between the naphthalene (B1677914) and pyridine (B92270) rings can be achieved through several olefination reactions, each with distinct advantages and challenges regarding stereoselectivity and purification.
Horner–Wadsworth–Emmons Reaction for Stereoselective Synthesis
The Horner–Wadsworth–Emmons (HWE) reaction is a preferred method for synthesizing (E)-4-(1-Naphthylvinyl)pyridine due to its high stereoselectivity and the ease of product purification. cdnsciencepub.comchemrxiv.orgcdnsciencepub.comcdnsciencepub.com This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of (E)-4-(1-Naphthylvinyl)pyridine, this involves reacting diethyl 4-pyridylmethylphosphonate with 1-naphthaldehyde.
A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene isomer, which is often the desired configuration for applications in photoresponsive materials. cdnsciencepub.comcdnsciencepub.com Furthermore, the by-product of the reaction is a water-soluble dialkylphosphate salt, which can be easily removed through simple aqueous extraction, simplifying the purification process considerably compared to other methods. cdnsciencepub.com This streamlined purification is crucial for obtaining the high isomeric purity required for many applications. cdnsciencepub.com
Table 1: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-4-(1-Naphthylvinyl)pyridine Synthesis
| Reactants | Key Reagents | Product | Key Advantages |
|---|---|---|---|
| Diethyl 4-pyridylmethylphosphonate | Sodium Hydride (NaH) | (E)-4-(1-Naphthylvinyl)pyridine | High stereoselectivity for the (E)-isomer |
Wittig Olefination and Associated Challenges in Isomer Separation
While the Wittig reaction is a classic and widely used method for alkene synthesis, its application in preparing 4-(1-Naphthylvinyl)pyridine presents notable difficulties. cdnsciencepub.comchemrxiv.orgcdnsciencepub.comcdnsciencepub.com The reaction involves treating an aldehyde (1-naphthaldehyde) with a phosphorus ylide, typically generated from a pyridyl-substituted phosphonium (B103445) salt like (4-pyridylmethyl)triphenylphosphonium chloride.
The primary drawback of the Wittig route is the formation of a mixture of (E) and (Z) isomers. cdnsciencepub.comresearchgate.net The separation of these geometric isomers is often a challenging and laborious process, requiring extensive column chromatography. cdnsciencepub.comcdnsciencepub.com Another complication is the removal of the triphenylphosphine (B44618) oxide by-product, which can be difficult to separate from the desired product using standard purification techniques. cdnsciencepub.com These challenges make the Wittig reaction less efficient for producing isomerically pure (E)-4-(1-Naphthylvinyl)pyridine compared to the HWE modification. cdnsciencepub.com
Table 2: Comparison of Synthetic Olefination Routes
| Synthetic Method | Typical Reactants | Stereoselectivity | Purification Challenges |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Diethyl 4-pyridylmethylphosphonate, 1-Naphthaldehyde | High (favors E-isomer) | Simple; water-soluble by-products. cdnsciencepub.com |
| Wittig Olefination | (4-Pyridylmethyl)triphenylphosphonium salt, 1-Naphthaldehyde | Low (produces E/Z mixture) | Difficult isomer separation; removal of triphenylphosphine oxide. cdnsciencepub.comcdnsciencepub.com |
Other Synthetic Routes (e.g., from 4-methylpyridine (B42270) and naphthaldehyde)
An alternative and direct synthesis involves the base-catalyzed condensation of 4-methylpyridine (also known as 4-picoline) with 1-naphthaldehyde. ontosight.airesearchgate.netmdpi.com This method represents a more atom-economical approach. The reaction is typically performed in the presence of a base. ontosight.ai According to literature on the reaction with the isomeric 2-naphthaldehyde, this type of condensation can lead almost exclusively to the formation of the E-isomer. researchgate.netmdpi.com This suggests a potentially straightforward route to the desired stereoisomer, bypassing the need for phosphonate (B1237965) or phosphonium salt intermediates.
Derivatization and Analog Synthesis
The reactivity of the pyridine nitrogen atom in this compound allows for straightforward derivatization, leading to a variety of functionalized analogs with distinct properties.
Quaternization to Naphthylvinylpyridinium Salts
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic, allowing it to be easily alkylated in a process known as quaternization. google.comgoogle.com This reaction converts the neutral pyridine derivative into a positively charged pyridinium (B92312) salt. ontosight.ai The synthesis of these salts typically involves reacting this compound with an alkyl halide, such as methyl iodide or bromoacetic acid derivatives. ontosight.ainih.gov
This transformation is significant as it can modulate the electronic and physical properties of the molecule. For instance, quaternization has been used to synthesize analogs evaluated for biological activity. nih.gov The resulting pyridinium salts often exhibit increased water solubility and modified chemical reactivity.
Table 3: Examples of Naphthylvinylpyridinium Salts from Quaternization
| Starting Material | Quaternizing Agent | Resulting Pyridinium Salt |
|---|---|---|
| (E)-4-(1-Naphthylvinyl)pyridine | Methyl Iodide | (E)-4-(1-Naphthylvinyl)pyridine methiodide nih.gov |
| (E)-4-(1-Naphthylvinyl)pyridine | 2-Bromoethanol | (E)-1-(2-Hydroxyethyl)-(1-naphthylvinyl)pyridinium bromide nih.gov |
Functionalization with Carboxymethyl Groups
A specific and important example of derivatization is the introduction of a carboxymethyl group onto the pyridine nitrogen. This is achieved by quaternizing this compound with a haloacetic acid, such as bromoacetic acid, to yield N-(Carboxymethyl)-4-(β-1-naphthylvinyl)pyridinium bromide. ontosight.ailookchem.com
This particular functionalization introduces a carboxylic acid moiety, which can significantly alter the molecule's solubility and provides a handle for further chemical modifications. The resulting zwitterionic or salt character of the molecule can be crucial for its interaction with biological systems or for its incorporation into larger molecular assemblies. ontosight.airesearchgate.net
Synthesis of Cocrystals and Coordination Compounds
The molecular structure of this compound (4-NVP), featuring both a pyridyl group capable of coordination and hydrogen bonding, and an extended aromatic system, makes it a versatile building block in supramolecular chemistry and crystal engineering. Researchers have utilized 4-NVP to construct a variety of cocrystals and coordination compounds, exploring the influence of intermolecular interactions on crystal packing and material properties.
Synthesis of Cocrystals
Cocrystallization of 4-NVP with various coformers has been explored to modulate its physicochemical properties, such as photomechanical behavior and elasticity. rsc.org This strategy involves combining 4-NVP with other molecules (coformers) in a specific stoichiometric ratio to form a new crystalline solid held together by non-covalent interactions.
A notable example is the formation of a cocrystal between the (E)-isomer of 4-NVP and its structural isomer, (E)-4-(2-naphthylvinyl)pyridine. cdnsciencepub.com This cocrystal was obtained during the purification of crude (E)-4-NVP by recrystallization from methanol. cdnsciencepub.comcdnsciencepub.com X-ray crystallographic analysis revealed a structure composed of independent layers of the two isomers, associated through C-H···π interactions. cdnsciencepub.com Within the layers, C-H···N interactions are observed between molecules of the same isomer. cdnsciencepub.com
Charge transfer cocrystals of 4-NVP have also been synthesized. rsc.org By combining 4-NVP (Npe) with strong electron acceptors like 1,2,4,5-tetracyanobenzene (TCNB) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), new crystalline materials with distinct electronic properties were created. The Npe:TCNB cocrystals were formed through slow evaporation from a dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) solvent mixture, while Npe:TCNQ cocrystals were synthesized by dissolving the components in hot MeCN and allowing the solution to cool. rsc.org
Furthermore, hydrogen-bonded cocrystals have been engineered to control photomechanical responses. Isostructural cocrystals of 4-NVP with tetrafluoro-4-hydroxybenzoic acid (THA) and tetrafluorobenzoic acid (TA) were synthesized, demonstrating that altering the coformer's hydrogen-bonding modes can tune the material's static and dynamic photomechanical behaviors. researchgate.net Another study focused on a cocrystal of 4-NVP with 4-aminoazobenzene (B166484) (AAB), which exhibited excellent elasticity attributed to the formation of extensive dispersive weak interactions and molecular interlocking within the crystal lattice. rsc.org
Table 1: Selected Cocrystals of this compound
| Coformer | Synthesis Method | Key Structural Features | Reference(s) |
|---|---|---|---|
| (E)-4-(2-Naphthylvinyl)pyridine | Recrystallization from methanol | Layers of isomers associated via C-H···π and C-H···N interactions. | cdnsciencepub.com |
| 1,2,4,5-Tetracyanobenzene (TCNB) | Slow evaporation from DMF/MeCN | Charge transfer complex. | rsc.org |
| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | Cooling crystallization from MeCN | Charge transfer complex. | rsc.org |
| 4-Aminoazobenzene (AAB) | Not specified | Molecular interlocking and large dispersive weak interactions. | rsc.org |
| Tetrafluorobenzoic acid (TA) | Not specified | Hydrogen-bonded isostructural crystal. | researchgate.net |
Synthesis of Coordination Compounds
The pyridyl nitrogen atom of 4-NVP serves as an excellent coordination site for metal ions, leading to the formation of a diverse range of coordination compounds, from discrete molecules to one-dimensional (1D) coordination polymers. cdnsciencepub.comrsc.org The synthesis typically involves reacting 4-NVP with a metal salt in a suitable solvent.
Novel coordination complexes with silver(I) and zinc(II) have been synthesized and characterized. chemrxiv.orgcdnsciencepub.com For instance, the complex bis[(E)-4-(1-naphthylvinyl)pyridine] zinc(II) dichloride, [Zn((E)-4-1-nvp)₂Cl₂], was synthesized by mixing ethanolic solutions of (E)-4-NVP and ZnCl₂(THF)₂ at 35 °C, which resulted in the immediate precipitation of the product. cdnsciencepub.com Similarly, a cadmium(II) coordination compound, [CdI₂(4-nvp)₂], was synthesized from cadmium iodide and 4-NVP, resulting in a tetrahedral coordination geometry around the Cd(II) center. rsc.org This compound's structure is stabilized by a combination of π-π stacking and C–H···I interactions. rsc.org Another zinc complex, [Zn(SCN)₂(4-nvp)₂], was synthesized and found to assemble into a 2D supramolecular architecture through C–S···H and C–H···π interactions. rsc.org
The choice of metal ion and auxiliary ligands allows for the construction of coordination polymers with specific topologies and properties. Several studies have reported cadmium(II) and zinc(II) coordination polymers that exhibit photoresponsive behavior. cdnsciencepub.com Metal-organic compounds such as [Cd(quin)₂((E)-4-1-nvp)₂] and [Cd(4-1-nvp)₂(5-ssa)]·((E)-4-1-nvp) undergo thermally reversible topochemical [2+2] cycloaddition reactions when exposed to sunlight. cdnsciencepub.com
One-dimensional zinc(II) coordination polymers have been shown to exhibit fascinating photomechanical effects. The polymer [Zn(glu)((E)-4-1-nvp)], where H₂glu is glutaric acid, displays a "photosalient" effect, meaning the crystals burst or pop when irradiated with UV or sunlight. cdnsciencepub.comresearchgate.net A similar effect was observed for [Zn(mal)(trans-nvp)], which forms in the dark; however, when the same reaction is conducted in visible light, isomerization of both the maleic acid (mal) and 4-NVP ligands occurs, leading to a different, photoinert coordination polymer, [Zn(fum)(cis-nvp)₂(H₂O)₂]. nih.gov Another zinc complex, [Zn(4-ohbz)₂(4-nvp)₂], also undergoes a solid-state photochemical [2+2] cycloaddition reaction accompanied by a moderate photosalient effect. bohrium.com
Table 2: Selected Coordination Compounds of this compound
| Compound Formula | Metal Ion | Synthesis Method | Key Features | Reference(s) |
|---|---|---|---|---|
| [Zn((E)-4-1-nvp)₂Cl₂] | Zn(II) | Precipitation from ethanol | Planar ligand conformation; no [2+2] cycloaddition. | cdnsciencepub.com |
| [CdI₂(4-nvp)₂] | Cd(II) | Not specified | Tetrahedral geometry; used for chemical sensing. | rsc.org |
| [Zn(SCN)₂(4-nvp)₂] | Zn(II) | Not specified | 2D supramolecular architecture; fluorescent sensor. | rsc.org |
| [Cd(quin)₂((E)-4-1-nvp)₂] | Cd(II) | Not specified | Reversible [2+2] cycloaddition under sunlight. | cdnsciencepub.com |
| [Zn(glu)((E)-4-1-nvp)] | Zn(II) | Not specified | 1D coordination polymer; exhibits photosalient effect. | cdnsciencepub.comresearchgate.net |
| [Zn(mal)(trans-nvp)] | Zn(II) | Reaction in the dark | 1D coordination polymer; photosalient. | nih.gov |
| [Zn(fum)(cis-nvp)₂(H₂O)₂] | Zn(II) | Reaction in visible light | 1D coordination polymer; photoinert due to in situ ligand isomerization. | nih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| 4-NVP / (E)-4-1-nvp / Npe | (E)-4-(1-Naphthylvinyl)pyridine |
| (E)-4-2-nvp | (E)-4-(2-Naphthylvinyl)pyridine |
| AAB | 4-Aminoazobenzene |
| TCNB | 1,2,4,5-Tetracyanobenzene |
| TCNQ | 7,7,8,8-Tetracyanoquinodimethane |
| THA | Tetrafluoro-4-hydroxybenzoic acid |
| TA | Tetrafluorobenzoic acid |
| ZnCl₂(THF)₂ | Dichlorobis(tetrahydrofuran)zinc(II) |
| Hquin | Quinoline-2-carboxylic acid |
| 5-ssa | 5-Sulfosalicylic acid |
| cis-1,4-H₂chdc | cis-1,4-Cyclohexanedicarboxylic acid |
| H₂glu | Glutaric acid |
| H₂mal | Maleic acid |
| H₂fum | Fumaric acid |
| H4-ohbz | 4-Hydroxybenzoic acid |
| DMF | Dimethylformamide |
| MeCN | Acetonitrile |
Crystallography and Solid State Structural Analysis
X-ray Crystal Structure Determination of (E)-4-(1-Naphthylvinyl)pyridine
Studies have successfully determined the crystal structure, revealing key conformational features. cdnsciencepub.comchemrxiv.orgcdnsciencepub.com The compound crystallizes in a specific arrangement where the pyridine (B92270) and naphthalene (B1677914) rings adopt a non-coplanar orientation. cdnsciencepub.com This deviation from planarity is a crucial aspect of its solid-state behavior. Crystallographic data for (E)-4-1-nvp and a related cocrystal are summarized below.
| Parameter | Compound (1) | Compound (3) |
|---|---|---|
| Chemical Formula | C17 H13 N | C34 H26 N2 |
| Formula Weight (g/mol) | 231.29 | 462.58 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 10.355(3) | 6.0143(3) |
| b (Å) | 15.289(4) | 29.288(2) |
| c (Å) | 8.129(2) | 13.7915(9) |
| β (°) | 104.28(3) | 96.791(3) |
| Volume (ų) | 1246.3(6) | 2411.7(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.232 | 1.274 |
Intermolecular Interactions in Crystalline Structures
The packing of (E)-4-1-nvp molecules in the crystal lattice is governed by a variety of non-covalent interactions. These forces, though weaker than covalent bonds, collectively establish the supramolecular architecture and influence the material's properties. cdnsciencepub.com
A significant feature of the (E)-4-1-nvp crystal structure is the presence of intramolecular CH···π interactions. cdnsciencepub.comcdnsciencepub.com These interactions occur between hydrogen atoms on the vinyl group or the pyridine ring and the electron-rich π-system of the naphthalene ring. This interaction facilitates a significant intramolecular rotation or torsion within the molecule. cdnsciencepub.comchemrxiv.orgcdnsciencepub.com The consequence of this twisted conformation is critical: it prevents the close, parallel alignment of the carbon-carbon double bonds (olefins) of adjacent molecules. cdnsciencepub.comresearchgate.net This lack of olefin stacking is a primary reason why pure (E)-4-1-nvp is not photo-reactive in the solid state, as the distance and orientation criteria for a [2+2] cycloaddition are not met. cdnsciencepub.com
In the crystal structure of pure (E)-4-1-nvp, conventional hydrogen bonds are absent. However, in cocrystals and coordination complexes, hydrogen bonding plays a pivotal role in defining the structure. cdnsciencepub.com For instance, in a cocrystal of (E)-4-1-nvp and its isomer (E)-4-(2-naphthylvinyl)pyridine, intermolecular CH···N interactions are observed between molecules of the same isomer, with distances of 2.744(2) Å and 2.563(2) Å. cdnsciencepub.com
More robust hydrogen bonding networks are central to the architecture of cocrystals formed with acidic co-formers and in coordination polymers. sci-hub.seresearcher.life In a zinc coordination polymer incorporating (E)-4-1-nvp and glutaric acid, hydrogen bonds contribute to the formation of a one-dimensional paddle-wheel unit. researchgate.net Similarly, in a complex with acetylenedicarboxylic acid, hydrogen bonding interactions involving coordinated water molecules help construct a three-dimensional supramolecular network. acs.org
While olefin stacking is sterically hindered in pure (E)-4-1-nvp, π-π stacking interactions between the aromatic rings are a recurring motif in its derivatives and coordination compounds. cdnsciencepub.comcdnsciencepub.com These interactions involve the face-to-face or edge-to-face arrangement of the pyridine and naphthalene rings of adjacent molecules. acs.org
In a Zn(II) coordination polymer, face-to-face π···π interactions between the pyridine and naphthalene rings of neighboring chains are observed with centroid-centroid distances ranging from 3.789 to 3.813 Å. acs.org In another zinc complex, intermolecular π···π interactions displace the olefin moieties, preventing photoreactivity. cdnsciencepub.com In Ag(I) coordination complexes, a "head-to-tail" arrangement is facilitated by π···π interactions between the pyridine ring of one molecule and the naphthalene ring of another. cdnsciencepub.com These interactions are crucial in guiding the assembly of molecules in the solid state and can influence the material's electronic properties. acs.org
Beyond conventional interactions, the solid-state structures of 4-(1-Naphthylvinyl)pyridine derivatives can be influenced by more unconventional non-covalent forces. Computational studies on cocrystals of this compound have revealed the presence of unconventional O···π-hole interactions. researchgate.net This type of interaction involves an electron-rich oxygen atom interacting with an electron-deficient region (a π-hole) above a π-system. researchgate.net The analysis of such subtle interactions is increasingly recognized as essential for a complete understanding of crystal packing. nih.gov
Crystal Engineering Principles
The study of this compound and its derivatives serves as a case study in crystal engineering. rsc.org This field aims to design and synthesize functional solid-state structures by understanding and controlling intermolecular interactions. bohrium.com A primary goal in the context of (E)-4-1-nvp is to overcome the inherent structural barriers that prevent solid-state [2+2] cycloaddition. cdnsciencepub.comcdnsciencepub.com
Researchers use several crystal engineering strategies to manipulate the solid-state arrangement of (E)-4-1-nvp:
Coordination Chemistry: By incorporating (E)-4-1-nvp as a ligand into metal-organic frameworks or coordination polymers, the geometry can be altered significantly. cdnsciencepub.comrsc.org The coordination to a metal center can enforce planarity on the ligand and pre-organize the molecules into a stacked arrangement suitable for photodimerization. cdnsciencepub.comacs.org
Cocrystallization: Forming cocrystals with other molecules (co-formers) introduces new intermolecular interactions, such as strong hydrogen bonds, which can override the weaker forces present in the pure compound. sci-hub.seresearchgate.net This can be used to tune the packing arrangement and, consequently, the material's photomechanical properties. sci-hub.se
These approaches highlight how a detailed understanding of the crystallography and non-covalent interactions of (E)-4-1-nvp provides a rational basis for designing new photoresponsive materials. cdnsciencepub.comcdnsciencepub.com
Design of Supramolecular Architectures
A key strategy in designing these architectures is the use of non-covalent interactions. Hydrogen bonding, C-H···π interactions, and π···π stacking are instrumental in guiding the assembly of molecules. cdnsciencepub.comresearchgate.netacs.org For instance, in coordination compounds, the 4-NVP ligand can coordinate to a metal center, and the resulting complex can then self-assemble into higher-order structures through these weaker interactions. researchgate.netrsc.org
The choice of coformer molecules in cocrystal engineering is critical for fine-tuning the properties of the resulting material. researchgate.net By selecting appropriate coformers, it is possible to control the orientation of the 4-NVP molecules and the hydrogen-bonding modes, which in turn influences the material's response to external stimuli like light. researchgate.net For example, isostructural cocrystals of 4-NVP with different coformers have been shown to exhibit distinct photomechanical behaviors. researchgate.net
In one approach, a Zn(II) coordination compound appended with 4-NVP, [Zn(4-nvp)2(SCN)2], was synthesized, revealing a 2D supramolecular architecture formed via C–S⋯H and C–H⋯π interactions. rsc.org Another example is a one-dimensional coordination polymer, [Zn(adc)(4-nvp)2(H2O)2]n, where hydrogen bonding, C-H···π, and π···π interactions combine to create a three-dimensional supramolecular network. acs.org
The table below summarizes selected supramolecular architectures incorporating this compound and the key interactions involved in their formation.
| Compound/System | Dimensionality | Key Intermolecular Interactions | Reference |
| [Zn(4-nvp)2(SCN)2] | 2D | C–S⋯H, C–H⋯π | rsc.org |
| [Zn(adc)(4-nvp)2(H2O)2]n | 3D (from 1D chains) | Hydrogen bonding, C-H···π, π···π | acs.org |
| [Cu2(nac)4(4-nvp)2] | 3D | C−H⋅⋅⋅π | researchgate.net |
| 4-NVP Cocrystals | N/A | Hydrogen bonding | researchgate.net |
Factors Influencing Crystal Packing and Mechanical Properties
The way this compound molecules pack in the solid state has a direct and profound impact on the material's mechanical properties. Factors such as intermolecular interactions and molecular conformation are key determinants of whether a crystal will be flexible, brittle, or exhibit other mechanical responses.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis has been employed to correlate the number and types of non-covalent interactions with the observed mechanical behavior of 4-NVP-based cocrystals. researchgate.net For instance, a mechanically flexible cocrystal of 4-NVP was found to have crystal packing features consistent with other known elastically bendable crystals. researchgate.net In contrast, other cocrystals of 4-NVP were found to be brittle, highlighting the significant role of the coformer in dictating the final mechanical outcome. researchgate.net
The interplay between different types of non-covalent interactions is crucial. The formation of large, dispersive weak interactions and molecular interlocking has been identified as essential for enhancing the elasticity of cocrystals containing 4-NVP. rsc.org Conversely, the presence of slip planes connected by weak interactions can lead to irreversible plastic deformation. rsc.org
The molecular structure of 4-NVP itself, particularly the potential for intramolecular rotation, can also influence crystal packing. In the crystal structure of pure (E)-4-(1-naphthylvinyl)pyridine, significant intramolecular rotation facilitated by C-H···π interactions was observed. cdnsciencepub.comcdnsciencepub.com This rotation can prevent the kind of olefin stacking necessary for certain solid-state photochemical reactions. cdnsciencepub.comcdnsciencepub.com The planarity of the molecule and the nature of secondary bonding contributions, which can be examined using Hirshfeld surface analysis, are therefore critical factors. cdnsciencepub.comcdnsciencepub.com
Furthermore, the dimensionality of the solid-state interactions can influence the crystal's morphology. Strong interactions in one dimension can lead to the growth of needle-like crystals, while strong interactions in two dimensions can result in plate- or lath-shaped crystals. acs.org The table below outlines key factors that influence the crystal packing and mechanical properties of materials containing this compound.
| Factor | Influence on Crystal Packing and Mechanical Properties | Reference |
| Coformer Molecule | Fine-tunes the mechanical properties of cocrystals, determining flexibility or brittleness. | researchgate.net |
| Non-covalent Interactions | The number and type of interactions (e.g., hydrogen bonding, π-π stacking) correlate with mechanical behavior. Large dispersive interactions and molecular interlocking can enhance elasticity. | researchgate.netrsc.org |
| Intramolecular Rotation | Can prevent olefin stacking, which is necessary for certain photochemical reactions. | cdnsciencepub.comcdnsciencepub.com |
| Dimensionality of Interactions | Influences the crystal morphology (e.g., needles vs. plates). | acs.org |
Photochemistry and Photophysical Phenomena
Photochemical Isomerization and Cycloaddition Reactions
The carbon-carbon double bond in 4-(1-Naphthylvinyl)pyridine is susceptible to [2+2] photocycloaddition reactions, a cornerstone of solid-state photochemistry. This reaction involves the joining of two olefin moieties to form a cyclobutane (B1203170) ring. For this reaction to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity, typically less than 4.2 Å, a principle established by Schmidt's topochemical postulates. cdnsciencepub.com While the crystal structure of (E)-4-(1-naphthylvinyl)pyridine itself shows a torsion that prevents the necessary parallel alignment of olefin moieties for solid-state [2+2] cycloaddition, its incorporation into coordination polymers and metal-organic crystals provides a scaffold to pre-organize the molecules into a reactive arrangement. cdnsciencepub.com
Coordination polymers, which are multi-dimensional networks of metal ions or clusters linked by organic ligands, have proven to be effective platforms for orchestrating the [2+2] cycloaddition of 4-nvp. By coordinating the pyridine (B92270) nitrogen of 4-nvp to a metal center, the ligands can be oriented in a manner that facilitates photodimerization upon irradiation.
Several coordination polymers incorporating 4-nvp have been synthesized that undergo topochemical [2+2] cycloaddition. researchgate.net For example, two isostructural metal-organic crystals, [Zn(4-ohbz)₂(4-nvp)₂] and [Cd(4-ohbz)₂(4-nvp)₂], demonstrate this reactivity under UV or sunlight irradiation. researchgate.net In these structures, the 4-nvp ligands are positioned appropriately for cycloaddition, leading to the formation of a dimerized product. researchgate.net The reaction transforms the initial discrete metal complexes or one-dimensional coordination polymers into new structures containing the cyclobutane product, 1,3-bis(4′-pyridyl)-2,4-bis(naphthyl)cyclobutane (rctt-4-pncb). researchgate.net This single-crystal-to-single-crystal (SCSC) transformation allows for precise structural characterization of both the reactant and product phases. researchgate.netacs.org
The choice of metal ion and ancillary ligands can influence the dimensionality and topology of the coordination polymer, thereby controlling the photoreactivity of the incorporated 4-nvp ligands. researchgate.netrsc.org This strategy has been used to generate highly crystalline organic polymers within the coordination framework. rsc.org
Table 1: Examples of Coordination Polymers with this compound Undergoing [2+2] Cycloaddition
| Compound | Metal Ion | Ancillary Ligand | Irradiation Source | Product | Transformation Type |
|---|---|---|---|---|---|
| [Zn(4-ohbz)₂(4-nvp)₂] | Zn(II) | 4-hydroxy benzoic acid | UV / Sunlight | [Zn(4-ohbz)₂(rctt-4-pncb)] | SCSC |
| [Cd(4-ohbz)₂(4-nvp)₂] | Cd(II) | 4-hydroxy benzoic acid | UV / Sunlight | [Cd(4-ohbz)₂(rctt-4-pncb)] (1D CP) | SCSC |
| [Zn(glu)((E)-4-1-nvp)] | Zn(II) | Glutaric acid | UV / Sunlight | Dimerized polymer | - |
A significant feature of some solid-state [2+2] cycloaddition reactions involving 4-nvp is their thermal reversibility. The cyclobutane ring formed upon photoirradiation can cleave upon heating, regenerating the original olefinic ligands. This process, known as a cycloreversion reaction, restores the initial state of the material, opening possibilities for applications in optical storage and smart materials.
For instance, metal-organic compounds such as [Cd(quin)₂((E)-4-1-nvp)₂] (where Hquin is quinoline-2-carboxylic acid) and [Cd(4-1-nvp)₂(5-ssa)]·((E)-4-1-nvp) (where 5-ssa is 5-sulfosalicylic acid) exhibit thermally reversible topochemical [2+2] cycloaddition reactions when irradiated with sunlight. cdnsciencepub.com The photodimerization occurs in the solid state, and the resulting cyclobutane product can be converted back to the starting material by applying heat, demonstrating a cycle of photochemical bond formation and thermal bond cleavage.
Beyond dimerization, the double bond of 4-nvp can undergo trans-cis isomerization upon photoirradiation. nih.gov While this process is common in solution, observing it within the constrained environment of a crystal lattice is less frequent. However, research has shown that such isomerization can occur in situ within coordination polymers.
A one-dimensional fluorescent coordination polymer, [Zn(nip)(cis-nvp)(H₂O)]·CH₃OH, was synthesized using 5-nitroisophthalic acid (H₂nip) and trans-4-(1-naphthylvinyl)pyridine (trans-nvp). acs.org During the synthesis under visible light, the trans-nvp ligand isomerized to its cis form, which was then incorporated into the final coordination polymer structure. acs.org This in situ conversion demonstrates that the coordination environment can facilitate significant geometrical changes in the ligand, leading to the formation of a product with the less stable cis-isomer. acs.org The cis-nvp ligands in the resulting structure are attached to the Zn(II) centers and engage in π···π stacking interactions, contributing to the formation of a two-dimensional network. acs.org
In solution, the photodimerization of 4-nvp is often non-selective, yielding a mixture of possible cyclobutane isomers. nih.govmdpi.com However, the presence of acid can dramatically alter the course of the reaction, leading to high regio- and stereoselectivity. nih.govmdpi.comnih.gov
When (E)-4-(1-naphthylvinyl)pyridine is irradiated in solution under neutral conditions, a mixture of cyclobutane dimers is formed with low selectivity. nih.govmdpi.com In contrast, conducting the photolysis in the presence of hydrochloric acid (HCl) results in the highly selective formation of the syn-head-to-tail (syn-HT) dimer. nih.govmdpi.com This remarkable change in product distribution is attributed to the protonation of the pyridine nitrogen. The resulting pyridinium (B92312) salt engages in intermolecular cation-π interactions with the naphthalene (B1677914) ring of another molecule. nih.govmdpi.com This interaction pre-organizes the molecules into a head-to-tail arrangement, which upon irradiation, selectively yields the syn-HT dimer. nih.govmdpi.com The effectiveness of this control is dependent on the acid concentration, with higher equivalents of HCl leading to higher yields of the desired isomer. nih.govmdpi.com
Furthermore, the protonation of 4-nvp induces a red shift in its UV-vis absorption spectrum, extending its absorption into the visible light region. nih.govmdpi.com This allows the highly selective [2+2] photodimerization to be carried out using visible light, which is a significant advantage for green chemistry and specialized applications. nih.govmdpi.comresearchgate.net
Table 2: Effect of HCl on Photodimerization of (E)-4-(2-(2-Naphthyl)vinyl)pyridine (1a)
| Entry | Solvent | HCl (equiv.) | Conversion (%) | Product Distribution (%) |
|---|---|---|---|---|
| 1 | THF | 0 | - | Low selectivity, mixture of 4 dimers |
| 2 | MeOH | 0 | - | Similar to entry 1 |
| 3 | MeOH | 1 | - | syn-HT adduct becomes major product |
| 4 | MeOH | 3 | >99 | syn-HT adduct (93% yield) |
Data derived from studies on a closely related isomer, illustrating the principle. nih.govmdpi.com
Photoreactivity and Photomechanical Responses
The chemical transformations induced by light in crystals of 4-nvp-containing compounds can generate significant internal stress. This stress can be released through mechanical motion, leading to observable photomechanical effects. nih.gov
The photosalient effect is a remarkable phenomenon where crystals, upon exposure to light, exhibit energetic mechanical responses such as jumping, splitting, bursting, or fragmenting. nih.govscholaris.ca This effect represents a direct conversion of light energy into mechanical work. Several coordination complexes containing 4-nvp have been shown to exhibit the photosalient effect, triggered by the [2+2] photocycloaddition reaction. researchgate.net
For example, the zinc-based metal-organic crystal [Zn(4-ohbz)₂(4-nvp)₂] demonstrates pronounced photosalient behavior. researchgate.net Upon irradiation with UV light, single crystals of this compound show visible jumping, splitting, rolling, and swelling. researchgate.net In contrast, the isostructural cadmium-based crystal, [Cd(4-ohbz)₂(4-nvp)₂], undergoes the same photodimerization but without any observable photosalient effect, maintaining its structural integrity. researchgate.net This highlights the crucial role of the metal ion and the resulting crystal packing in determining the photomechanical response. researchgate.net
The mechanism of the photosalient effect is believed to involve the rapid buildup of lattice strain as the photoreaction proceeds. nih.gov The dimerization of 4-nvp ligands causes a significant change in their molecular shape and size, which disrupts the crystal packing. This strain accumulates until it exceeds the elastic limits of the crystal, leading to a rapid, and often violent, release of mechanical energy as the crystal undergoes a phase transition or disintegrates. nih.gov The process involves a multistep mechanism where the strain energy accumulated during the dimerization triggers a rapid structural transformation, culminating in the crystal's disintegration. nih.gov The study of these dynamic effects in photoreactive crystals is a growing field, with potential applications in photoactuators and light-driven micromechanical devices. acs.orgrsc.org
Luminescence Properties
In the solid state, the photoluminescence of this compound and its derivatives is highly sensitive to the molecular packing and intermolecular interactions within the crystal lattice. The crystal structure of (E)-4-(1-naphthylvinyl)pyridine reveals significant intramolecular rotation, which can influence its emissive properties. researchgate.netchemrxiv.orgresearchgate.net The way molecules are arranged in the crystal can either promote or hinder radiative decay pathways. For instance, in some organic molecules, crystallization can create a rigid and oxygen-free environment, which minimizes energy loss through non-radiative transitions and can lead to phenomena like room-temperature phosphorescence. mdpi.com The specific packing arrangement can also lead to different polymorphic forms, each with distinct luminescent characteristics, such as different colors of thermally activated delayed fluorescence or room-temperature phosphorescence. mdpi.com
The principle of "turn-on" fluorescence is a powerful tool in chemical sensing. This phenomenon typically involves a molecule that is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific analyte, a chemical reaction or a change in the molecular environment occurs, leading to a significant increase in fluorescence intensity. A common mechanism for this is the disruption of a photoinduced electron transfer (PET) process that initially quenches the fluorescence. For example, certain 4,4-diaryloxy-BODIPY derivatives are designed to be non-fluorescent due to PET. When they react with an analyte like sarin (B92409), a chemical transformation takes place that cleaves part of the molecule, inhibiting the PET process and "turning on" a strong fluorescent signal. researchgate.net
While specific examples for this compound in this context are not detailed in the provided search results, its conjugated π-system and the presence of a nitrogen atom in the pyridine ring make it a suitable scaffold for designing fluorescent sensors. The nitrogen atom can act as a binding site for analytes, and this interaction could modulate the electronic properties of the molecule, leading to a turn-on fluorescence response.
Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. nih.govnih.gov The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov In solution, these motions provide non-radiative pathways for the decay of the excited state, quenching fluorescence. In an aggregate, these motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the emission. nih.gov
Derivatives of this compound have the potential to exhibit AIE. The vinyl linkage allows for rotational freedom between the naphthyl and pyridine rings. By designing derivatives where this rotation is active in solution but restricted upon aggregation, AIE characteristics can be engineered. For instance, studies on isomers of (1-naphthyl)vinyl(9-anthryl)vinylbenzene have shown that the substitution pattern can significantly influence their emission behavior, leading to AIE properties. rsc.org Similarly, incorporating pyridine rings into known AIE-active frameworks like tetraphenylethylene (B103901) (TPE) has been explored to expand the library of AIE luminogens. rsc.org These studies provide a basis for developing novel AIE-active materials based on the this compound scaffold.
Charge Transfer Co-crystals and their Photophysical Properties
The formation of co-crystals with this compound (NVP), also referred to as Npe in some literature, represents a significant area of research in materials science, particularly for the development of organic semiconductors for optoelectronic applications. rsc.orgresearchgate.net These co-crystals often exhibit unique photophysical properties due to charge transfer (CT) interactions between NVP as the electron donor and a suitable electron acceptor molecule, known as a co-former. rsc.orgresearchgate.net
Detailed studies have been conducted on the co-crystals formed between NVP and strong electron acceptors like 1,2,4,5-tetracyanobenzene (TCNB) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). rsc.orgresearchgate.netchemrxiv.org These co-crystals, NVP:TCNB and NVP:TCNQ, are formed through molecular self-assembly. rsc.orgresearchgate.net Theoretical and experimental analyses reveal that both of these co-crystals are characterized by a neutral ground state (S₀) and an ionic first excited state (S₁). rsc.orgresearchgate.netchemrxiv.org This indicates that upon photoexcitation, a significant degree of charge transfer occurs from the NVP molecule to the acceptor molecule (TCNB or TCNQ). rsc.org
The degree of charge transfer in the ground state is found to be slightly smaller in NVP:TCNB compared to NVP:TCNQ, which is consistent with the differences in the electron affinities of the acceptor molecules. researchgate.netchemrxiv.org Conversely, in the excited state (S₁), the degree of charge transfer is slightly higher for NVP:TCNB than for NVP:TCNQ. researchgate.netchemrxiv.org
The photophysical properties of these charge transfer co-crystals have been investigated using techniques such as UV-Vis diffuse reflectance spectroscopy and photoluminescence (PL) spectroscopy. rsc.orgresearchgate.net The absorption spectra of these materials are key to understanding their electronic transitions.
Table 1: Photophysical Properties of this compound Charge Transfer Co-crystals
| Co-crystal | Ground State (S₀) Character | Excited State (S₁) Character | Key Spectroscopic Features |
|---|---|---|---|
| NVP:TCNB | Neutral | Ionic | Absorption and PL spectra indicative of charge transfer. researchgate.net |
| NVP:TCNQ | Neutral | Ionic | UV-Vis absorption spectra have been compared with theoretical computations. rsc.orgresearchgate.net |
This table summarizes the electronic state characteristics of NVP co-crystals with TCNB and TCNQ.
Further detailed research findings on the electronic structure of these co-crystals have been elucidated through computational methods like density functional theory (DFT) and time-dependent DFT (TD-DFT). rsc.orgresearchgate.netchemrxiv.org These theoretical models, often using dimer clusters of the co-crystals, help in interpreting the experimental UV-Vis absorption spectra and understanding the orbital localizations associated with the electronic transitions. rsc.org The analysis of molecular orbital energy levels for the NVP:TCNQ and NVP:TCNB complexes in comparison to their isolated constituent molecules provides a framework for rationalizing the high degree of charge transfer in the S₁ state. rsc.orgresearchgate.net
Table 2: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 4-NVP, NVP, Npe | This compound |
| TCNB | 1,2,4,5-tetracyanobenzene |
| TCNQ | 7,7,8,8-tetracyanoquinodimethane |
Coordination Chemistry and Metal Organic Materials
Synthesis and Characterization of Coordination Complexes
The synthesis of coordination complexes involving 4-(1-Naphthylvinyl)pyridine typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent or solvent system. Characterization of the resulting complexes is carried out using a variety of analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about the molecular structure and coordination geometry. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also employed to confirm the coordination of the ligand to the metal center.
Silver(I) Coordination Complexes
Silver(I) ions are known for their flexible coordination geometry, which allows for the formation of diverse supramolecular architectures. With this compound, silver(I) forms coordination complexes where the ligand coordinates to the metal center through the nitrogen atom of the pyridine (B92270) ring.
A notable example is the complex bis[(E)-4-(1-naphthylvinyl)pyridine] silver(I) trifluoroacetate (B77799) bis(tetrahydrofuran) . This complex has been synthesized and its crystal structure elucidated, providing insights into the intermolecular interactions involving the 4-nvp ligand. The formation of such complexes is often driven by the extensive network of supramolecular interactions, including hydrogen bonding, CH···π, and π···π interactions, which are facilitated by the presence of the (E)-4-nvp moiety.
| Compound Name | Metal Ion | Ligand(s) | Counter-ion/Solvent |
| bis[(E)-4-(1-naphthylvinyl)pyridine] silver(I) trifluoroacetate bis(tetrahydrofuran) | Ag(I) | (E)-4-(1-Naphthylvinyl)pyridine | Trifluoroacetate, THF |
Zinc(II) Coordination Complexes
Zinc(II) is a d¹⁰ metal ion that is frequently utilized in the construction of coordination polymers and metal-organic frameworks due to its predictable coordination behavior. The coordination of this compound to zinc(II) has led to the development of both discrete complexes and extended polymeric structures.
One such discrete complex is bis[(E)-4-(1-naphthylvinyl)pyridine] zinc dichloride . This compound has been synthesized and characterized, contributing to the understanding of how the 4-nvp ligand behaves in different coordination environments.
Furthermore, 4-nvp has been incorporated into a one-dimensional coordination polymer, [Zn(glu)(4-nvp)]n , where H₂glu is glutaric acid. In this structure, the 4-nvp ligand coordinates to the zinc center, and the glutarate ligand bridges the metal ions to form the polymeric chain. This particular coordination polymer is of interest as it exhibits a photosalient effect under UV and sunlight irradiation, a phenomenon where crystals jump or shatter upon exposure to light.
| Compound Name | Metal Ion | Ligand(s) | Ancillary Ligand |
| bis[(E)-4-(1-naphthylvinyl)pyridine] zinc dichloride | Zn(II) | (E)-4-(1-Naphthylvinyl)pyridine | - |
| [Zn(glu)(4-nvp)]n | Zn(II) | This compound | Glutaric acid |
Cadmium(II) Coordination Compounds and Polymers
Similar to zinc(II), cadmium(II) is a d¹⁰ ion that is widely used in the synthesis of coordination polymers. The larger ionic radius of cadmium(II) compared to zinc(II) can lead to different coordination numbers and geometries, resulting in distinct structural architectures.
A significant cadmium(II) compound involving 4-nvp is the metal-organic complex [Cd(quin)₂(4-nvp)₂] , where Hquin is quinoline-2-carboxylic acid. This complex is particularly noteworthy because it undergoes a topochemical [2+2] cycloaddition reaction upon irradiation with sunlight. This reaction transforms the discrete molecular complex into a one-dimensional coordination polymer. This process is thermally reversible, and the switching between the two crystalline forms can be monitored by changes in electrical conductivity.
| Compound Name | Metal Ion | Ligand(s) | Ancillary Ligand |
| [Cd(quin)₂(4-nvp)₂] | Cd(II) | This compound | Quinoline-2-carboxylic acid |
Nickel(II) Coordination Compounds
Nickel(II) complexes often exhibit interesting magnetic and electronic properties. A novel Ni(II) coordination compound based on the this compound ligand has been synthesized and its crystal structure determined. The study of such complexes is important for understanding the influence of the ligand on the coordination geometry and properties of the nickel(II) center. Research in this area also extends to investigating the potential biological applications of these compounds, such as their interaction with DNA. scispace.com
Rhenium(I) Complexes
Rhenium(I) tricarbonyl complexes with diimine ligands are well-known for their rich photophysical properties, including luminescence, which makes them suitable for applications in sensors, imaging, and light-emitting devices. While specific examples of Rhenium(I) complexes with this compound are not extensively documented in readily available literature, the general synthetic strategies for preparing Rhenium(I) complexes with pyridine-based ligands are well-established.
Typically, the synthesis involves the reaction of a rhenium precursor, such as Re(CO)₅Cl, with the desired pyridine-type ligand in a high-boiling solvent. The resulting complexes often have the general formula fac-[Re(L)(CO)₃(N^N)]ⁿ⁺, where L is an ancillary ligand and N^N is a bidentate diimine ligand. Given the coordinating ability of the pyridine nitrogen in 4-nvp, it is plausible to synthesize Rhenium(I) complexes incorporating this ligand, which could potentially exhibit interesting photophysical properties influenced by the naphthylvinyl moiety.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The ability of this compound to act as a linker between metal centers is fundamental to its use in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.
As previously mentioned, 4-nvp has been successfully incorporated into one-dimensional coordination polymers with both zinc(II) and cadmium(II). The zinc-based polymer, [Zn(glu)(4-nvp)]n , and the photochemically generated cadmium-based polymer from [Cd(quin)₂(4-nvp)₂] demonstrate the utility of 4-nvp in creating extended structures. The bulky naphthylvinyl group can influence the packing of the polymer chains and create voids or channels within the crystal lattice, a key feature of porous MOFs. Furthermore, the photoreactive nature of the vinyl group in 4-nvp offers a pathway to post-synthetically modify the structure and properties of these materials through [2+2] cycloaddition reactions, which can lead to changes in the framework's dimensionality and porosity.
Design and Construction of 1D and 2D Supramolecular Networks
The design of supramolecular networks relies on the predictable assembly of molecular components through non-covalent interactions. The structure of this compound is well-suited for creating such ordered assemblies. The terminal pyridine ring provides a reliable coordination site for metal ions, acting as the primary anchor point for building extended structures. The large, planar naphthyl group, on the other hand, facilitates significant π–π stacking and C–H⋯π interactions, which are crucial in directing the assembly of the final supramolecular architecture. researchgate.netmdpi.com
A concrete example of this is seen in the construction of a 2D supramolecular network using a zinc(II) coordination compound, [Zn(4-nvp)2(SCN)2]. rsc.orgrsc.org In this structure, the this compound molecules act as ligands, coordinating to the zinc centers. The individual complex molecules then self-assemble into a two-dimensional architecture. rsc.org This assembly is not driven by strong covalent bonds but by a combination of weaker, directional intermolecular forces. rsc.org Specifically, C–H⋯π and C–S⋯H interactions play a pivotal role in the molecular organization, linking the discrete coordination compounds into an extended 2D sheet. rsc.orgrsc.orgrsc.org This demonstrates how the specific functional groups on the ligand, in concert with the chosen metal-anion combination, can be used to engineer dimensionality in the solid state.
The principles of using pyridyl and naphthyl groups as building blocks are well-established in supramolecular chemistry. mdpi.comnih.gov Pyridine-type ligands are widely used to incorporate diverse metal ions into functional materials through layer-by-layer deposition, allowing for precise control over the assembly's properties. nih.gov The structural parameters of the ligand, such as bond angles and the number of coordination sites, directly influence the final structure of the resulting metal-organic networks. nih.gov
Role of this compound as a Ligand
As a ligand, this compound primarily functions as a monodentate linker, coordinating to metal centers through the nitrogen atom of its pyridine ring. wikipedia.org This interaction is a classic example of a Lewis base (the pyridine nitrogen) donating its lone pair of electrons to a Lewis acid (the metal ion). wikipedia.org It has been successfully used to synthesize novel coordination complexes with various transition metals, including zinc(II) and silver(I). scholaris.ca
In the complex [Zn(4-nvp)2(SCN)2], two this compound ligands coordinate to a single Zn(II) center, which is also bonded to two thiocyanate (B1210189) anions. rsc.org The coordination geometry around the d¹⁰ zinc ion is distorted tetrahedral. nih.gov Similarly, coordination complexes with Ag(I) and other Zn(II) salts have been synthesized and characterized. scholaris.ca For instance, the complex bis[(E)-4-(1-naphthylvinyl)pyridine] silver trifluoroacetate features a linear coordination geometry typical for Ag(I), while bis[(E)-4-(1-naphthylvinyl)pyridine] zinc dichloride also exhibits a tetrahedral arrangement around the zinc center. scholaris.ca
The properties of the resulting metal-organic materials are highly dependent on the coordination environment. The choice of metal ion and co-ligands (like chloride or thiocyanate) influences not only the geometry of the immediate coordination sphere but also the extended solid-state structure and the material's physical properties, such as fluorescence. rsc.orgrsc.org
| Compound | Metal Center | Co-ligand(s) | Coordination Geometry | Key Structural Feature |
|---|---|---|---|---|
| [Zn(4-nvp)₂(SCN)₂] | Zn(II) | Thiocyanate (SCN⁻) | Distorted Tetrahedral | Forms a 2D supramolecular network via C–H⋯π and C–S⋯H interactions. rsc.orgrsc.org |
| Zn((E)-4-1-nvp)₂ | Zn(II) | Chloride (Cl⁻) | Tetrahedral | Discrete coordination complex. scholaris.ca |
| Ag((E)-4-1-nvp)₂ | Ag(I) | Trifluoroacetate (O₂CCF₃⁻) | Linear | Features Ag···Ag intermolecular interactions and olefin stacking. scholaris.ca |
Single-Crystal to Single-Crystal (SCSC) Transformations in MOFs/CPs
Single-crystal to single-crystal (SCSC) transformations are dynamic processes in which a solid crystalline material undergoes a chemical or structural change without losing its single-crystal nature. researchgate.netnih.gov These transformations are of great interest for creating dynamic materials and can be triggered by external stimuli such as light, heat, or the introduction of guest molecules. researchgate.netrsc.org
Coordination polymers (CPs) and metal-organic frameworks (MOFs) containing photoresponsive ligands are prime candidates for light-induced SCSC transformations. nih.gov The vinyl group in this compound makes it a photoresponsive molecule, capable of undergoing [2+2] cycloaddition reactions upon UV irradiation, particularly in the solid state. scholaris.ca This photochemical reaction converts two olefin double bonds into a cyclobutane (B1203170) ring, leading to a significant change in the ligand's structure and connectivity.
When such photoresponsive ligands are incorporated into a crystalline coordination polymer, the [2+2] cycloaddition can proceed in a topochemically controlled manner, potentially altering the entire framework structure from a 1D chain to a 2D layer, or from a 2D layer to a 3D framework, all while maintaining the integrity of the single crystal. While specific, fully characterized examples of SCSC transformations in MOFs or CPs built exclusively with this compound are not extensively documented, the known photoreactivity of the ligand makes it a highly promising component for the design of such photo-switchable materials. scholaris.ca The study of similar pyridyl-based ligands in coordination polymers has demonstrated the feasibility of using photodimerization to achieve SCSC transformations, highlighting the potential of this compound in this advanced area of materials science. researchgate.net
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. In the context of 4-(1-Naphthylvinyl)pyridine (4-1-nvp), DFT calculations have provided insights into its molecular geometry, the nature of its intermolecular interactions, and its behavior in photoresponsive materials.
Analysis of Molecular Associations and Non-Covalent Interactions
While comprehensive DFT studies on the specific molecular associations of this compound are not extensively detailed in the available literature, theoretical calculations have been employed to understand its fundamental structural characteristics. Hybrid density functional theory calculations predict a planar ground state for the (E)-isomer of this compound. This planarity is a crucial factor influencing its packing in the solid state and its potential for engaging in various non-covalent interactions, which are fundamental to the formation of larger molecular assemblies.
Prediction of Structural Changes in Photosalient Materials
DFT calculations have been instrumental in explaining the dramatic photomechanical or "photosalient" behavior of materials incorporating this compound. For instance, in a metal-organic crystal, [Zn(4-ohbz)2(4-nvp)2] (where H4-ohbz is 4-hydroxy benzoic acid), which exhibits behaviors like jumping and splitting upon UV irradiation, quantitative DFT calculations have provided a theoretical validation for the observed phenomena. These calculations demonstrate that the Zn-based crystal undergoes a structural shift towards an orthorhombic configuration. This change is a mechanism to resolve the anisotropic mechanical strain induced within the crystal by the photochemical [2+2] cycloaddition of the 4-nvp ligands nih.gov. This predictive power of DFT is crucial for understanding and designing new photoresponsive materials with tailored mechanical properties.
Electronic Structure Analysis in Co-crystals
Experimental studies have shown that (E)-4-(1-Naphthylvinyl)pyridine can form a 1:1 co-crystal with its structural isomer, (E)-4-(2-Naphthylvinyl)pyridine scholaris.cacdnsciencepub.com. However, specific electronic structure analyses of this or other 4-1-nvp co-crystals using DFT are not detailed in the currently available research literature. Such studies would be valuable for understanding how co-crystallization modifies the electronic properties and intermolecular interaction landscape compared to the pure compound.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
The UV-Vis absorption spectrum of (E)-4-(1-Naphthylvinyl)pyridine in a chloroform (B151607) solution shows a strong absorbance at 328 nm, which is attributed to the π-π* electronic transition associated with trans-to-cis isomerization scholaris.ca. While this experimental data exists, detailed theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) to calculate and predict the spectroscopic properties of this compound are not found in the reviewed literature. TD-DFT calculations on similar styrylpyridine compounds have proven to be a robust and accurate approach for predicting their UV/Vis spectra, suggesting this method would be highly applicable to 4-1-nvp for a deeper understanding of its electronic transitions nih.gov.
Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analyses
The Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are sophisticated computational methods used to identify and characterize weak and non-covalent interactions within molecular systems. Despite their utility in revealing details about hydrogen bonds, van der Waals forces, and π-π stacking, specific research applying QTAIM or NCI plot analyses to this compound or its derivatives could not be identified in the available literature. These analyses would offer a more profound insight into the nature and strength of the intermolecular forces governing its crystal packing and interactions with other molecules.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a valuable method for visualizing and quantifying the various intermolecular interactions within a crystal. This analysis has been applied to (E)-4-(1-Naphthylvinyl)pyridine and its coordination complexes to elucidate the relationship between molecular structure and crystal packing researchgate.netchemrxiv.org.
In the crystal structure of pure (E)-4-(1-Naphthylvinyl)pyridine, the analysis reveals that significant intramolecular rotation is facilitated by CH···π interactions. This rotation ultimately prevents the kind of olefin stacking that is often a prerequisite for solid-state [2+2] cycloaddition reactions cdnsciencepub.comresearchgate.net. This finding is crucial for understanding why the pure compound may not be as photoreactive in the solid state as some of its coordination compounds.
The analysis has also been extended to novel Ag(I) and Zn(II) coordination complexes that utilize (E)-4-1-nvp as a ligand researchgate.netchemrxiv.org. In these complexes, Hirshfeld surface analysis helps to examine the relationship between the planarity of the ligand and the contributions of secondary bonding forces. These studies provide a deeper understanding of the intermolecular interactions involving (E)-4-1-nvp and offer valuable insights for the rational design of new photoresponsive materials researchgate.net.
The following table summarizes the types of intermolecular contacts typically quantified by Hirshfeld surface analysis. While the specific percentage contributions for this compound are not available in the cited literature, the table illustrates the data that such an analysis provides.
| Interaction Type | Description | Typical Contribution Range (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms, often the most abundant due to the molecule's outer surface being rich in hydrogen. | Data not available in cited sources |
| C···H / H···C | Interactions between carbon and hydrogen atoms, indicative of C-H···π and other van der Waals contacts. | Data not available in cited sources |
| C···C | Represents π-π stacking interactions between aromatic rings. | Data not available in cited sources |
| N···H / H···N | Potential hydrogen bonding involving the pyridine (B92270) nitrogen atom. | Data not available in cited sources |
| Other | Includes less frequent contacts (e.g., C···N, N···N). | Data not available in cited sources |
Biological Interactions and Pharmacological Studies
Neurobiological Applications and Biochemical Assays
4-(1-Naphthylvinyl)pyridine is recognized for its anticholinergic properties, which are similar to those of atropine. However, its mechanism of action is distinct, primarily involving the inhibition of the enzyme choline (B1196258) acetyltransferase (ChAT). This characteristic has led to its use in various neurobiological studies to investigate the dynamics of the acetylcholine (B1216132) system. Several derivatives of NVP have been synthesized and assessed for their capacity to inhibit choline acetyltransferase and to offer protection against nerve toxins.
Effects on the Acetylcholine System in the Central Nervous System
NVP exerts significant effects on the central nervous system's acetylcholine system, impacting the synthesis and availability of this crucial neurotransmitter.
Impact on Choline Acetyltransferase and Acetylcholinesterase Activities
Research has demonstrated that this compound acts as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine. Studies have shown that the administration of NVP can lead to a significant decrease in brain acetylcholine concentration, which is attributed to its effect on ChAT. While the impact on ChAT is well-documented, specific studies detailing the direct effects of this compound on acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, are not extensively covered in the available research. However, related compounds, specifically methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls, have been investigated as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase.
Reduction of Acetylcholine Levels and Choline Uptake
A primary consequence of NVP's inhibitory action on choline acetyltransferase is a discernible reduction in acetylcholine levels within the brain. In vivo studies in rats have shown that intraperitoneal administration of NVP leads to a significant decrease in the concentration of acetylcholine in various brain regions, including the striatum, cortex, hippocampus, and cerebellum. nih.gov This decrease in acetylcholine is accompanied by an increase in choline levels. nih.gov The reduction in acetylcholine is likely due to both the inhibition of its synthesis via ChAT and a reduction in the high-affinity uptake of choline, a precursor for acetylcholine synthesis. nih.gov It has been observed that the availability of acetyl-CoA, the other substrate for acetylcholine synthesis, is not affected by NVP. nih.gov
Effect of this compound on Neurotransmitter and Precursor Levels in Rat Brain
| Brain Region | Change in Acetylcholine (ACh) | Change in Choline (Ch) | Change in Acetyl-CoA |
|---|---|---|---|
| Striatum | Decreased | Increased | No Change |
| Cortex | Decreased | Increased | No Change |
| Hippocampus | Decreased | Increased | No Change |
Effect on Synaptic Vesicle Number
Currently, there is a lack of specific scientific literature detailing the direct effect of this compound on the number of synaptic vesicles.
Potential as Antidotes for Nerve Agent Poisoning
Derivatives of this compound have been explored for their potential to act as antidotes against nerve agent poisoning.
Inhibition of Choline Acetyltransferase (CAT)
The primary mechanism through which NVP and its analogues have been investigated as potential nerve agent antidotes is their ability to inhibit choline acetyltransferase (CAT). By reducing the synthesis of acetylcholine, these compounds could theoretically counteract the excessive cholinergic activity caused by nerve agents, which typically inhibit acetylcholinesterase. However, studies on various NVP analogues have indicated that the protective effects observed against nerve agents like sarin (B92409) and soman (B1219632) may not be directly related to CAT inhibition. Some potent CAT inhibitors from this family of compounds did not provide significant protection, suggesting other mechanisms may be at play.
Future Directions and Emerging Research Areas
Exploration of Novel Supramolecular Architectures
The ability of 4-(1-Naphthylvinyl)pyridine to act as a building block in larger, well-organized structures is a key area of future research. Supramolecular chemistry, which focuses on assemblies of molecules, offers a pathway to new materials with emergent properties.
Researchers are investigating the use of 4-NVP in the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating the pyridine (B92270) nitrogen atom with various metal ions, such as zinc(II) and silver(I), novel crystalline structures can be formed. cdnsciencepub.comchemrxiv.org The synthesis of complexes like bis[(E)-4-(1-naphthylvinyl)pyridine] zinc(II) dichloride and bis[(E)-4-(1-naphthylvinyl)pyridine] silver trifluoroacetate (B77799) has been reported. cdnsciencepub.comcdnsciencepub.com The geometry and connectivity of these structures are dictated by the coordination preferences of the metal ion and the steric and electronic properties of the 4-NVP ligand.
Crystal engineering principles are being applied to control the solid-state packing of 4-NVP. The crystal structure of (E)-4-(1-naphthylvinyl)pyridine reveals that intramolecular CH···π interactions can influence its conformation, which in turn affects how the molecules arrange themselves in a crystal lattice. cdnsciencepub.comcdnsciencepub.com Understanding and controlling these intermolecular interactions are crucial for designing materials with specific photoreactive properties, such as the ability to undergo [2+2] cycloaddition in the solid state. researchgate.net The formation of co-crystals, for instance with its isomer (E)-4-(2-naphthylvinyl)pyridine, is another strategy being explored to manipulate solid-state architecture and reactivity. cdnsciencepub.com
Future work will likely focus on:
Multi-component systems: Incorporating other organic molecules or ions to create more complex and functional supramolecular assemblies.
Hierarchical self-assembly: Developing methods to control the assembly process over multiple length scales, from simple coordination complexes to macroscopic structures. researchgate.net
Stimuli-responsive frameworks: Designing MOFs and coordination polymers that can change their structure or properties in response to external stimuli like light, heat, or chemical analytes.
Table 1: Examples of Supramolecular Structures Incorporating this compound
| Compound/Complex Name | Metal Ion | Key Structural Features | Potential Application Area |
| bis[(E)-4-(1-naphthylvinyl)pyridine] zinc(II) dichloride | Zn(II) | Coordination complex | Photoresponsive materials |
| bis[(E)-4-(1-naphthylvinyl)pyridine] silver trifluoroacetate | Ag(I) | Coordination complex with potential for olefin stacking | Solid-state photoreactions |
| (E)-4-1-nvp:(E)-4-2-nvp co-crystal | N/A | Co-crystal with a structural isomer | Crystal engineering |
Development of Tunable Photoresponsive Systems
A major driving force in 4-NVP research is its potential to create materials that respond to light. This photoresponsiveness stems from the vinyl group, which can undergo photochemical reactions like E/Z (trans/cis) isomerization and [2+2] cycloaddition.
The focus is on integrating 4-NVP into polymeric systems. By incorporating 4-NVP as a side-chain on a polymer backbone, materials can be created that change their shape, solubility, or optical properties upon irradiation with light of a specific wavelength. The ability to switch between the trans ((E)-4-1-nvp) and cis ((Z)-4-1-nvp) isomers is fundamental to this functionality. researchgate.net
Current research aims to develop systems where this photoresponse is highly tunable. This includes:
Wavelength selectivity: Designing systems that respond to specific wavelengths of light, allowing for orthogonal control in multi-responsive materials.
Reversibility and fatigue resistance: Improving the number of times the material can be switched between states without degradation.
Amplification of molecular motion: Translating the nanoscale photoisomerization of the 4-NVP unit into a macroscopic change in the material, for applications in actuators and artificial muscles.
The solid-state photoreactivity of 4-NVP is also of great interest. researchgate.net Controlling the crystal packing is essential to enable the [2+2] cycloaddition reaction, which can be used to cross-link polymers or form new cyclic molecules. The design of coordination complexes that pre-organize the 4-NVP molecules in a favorable geometry for this reaction is a promising strategy. chemrxiv.org
Table 2: Photoreactive Properties of this compound
| Photochemical Reaction | Description | Controlling Factors | Potential Application |
| E/Z Isomerization | Reversible conversion between trans and cis isomers upon light exposure. | Wavelength of light, solvent, temperature. | Photoswitches, data storage, smart fabrics. |
| [2+2] Cycloaddition | Light-induced reaction between two olefin groups to form a cyclobutane (B1203170) ring. | Solid-state packing, molecular orientation. | Photolithography, polymer cross-linking, material hardening. |
Integration in Smart Medical Devices and Microrobotics
The ability to create materials that change shape or properties in response to light opens up possibilities in the biomedical field. Researchers are exploring the integration of 4-NVP-containing polymers into smart medical devices and microrobotics.
Photoresponsive polymers could be used to create:
On-demand drug delivery systems: A device could be triggered by an external light source to release a therapeutic agent at a specific time and location in the body. The photoisomerization of 4-NVP could induce a conformational change in a polymer matrix, opening pores to allow drug diffusion.
Micro-actuators and soft robotics: Light could be used to control the movement of small-scale robotic devices for applications like minimally invasive surgery or targeted delivery. The mechanical work would be generated by the collective isomerization of many 4-NVP units within a polymer network.
Biomaterials with tunable properties: The stiffness or surface properties of a medical implant or tissue scaffold could be altered in situ using light, allowing it to better integrate with surrounding tissue over time.
The key challenge in this area is to develop biocompatible materials that can be activated by light that penetrates biological tissues, such as near-infrared light. This may involve sensitizing the 4-NVP moiety or incorporating it into more complex polymer architectures.
Advanced Computational Modeling for Structure-Property Relationships
To accelerate the discovery and design of new 4-NVP-based materials, advanced computational modeling is becoming an indispensable tool. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the relationship between the molecular structure of 4-NVP and its resulting properties.
Computational studies can be used to:
Predict photochemical pathways: Simulate the E/Z isomerization and cycloaddition reactions to understand the energy barriers and most likely reaction mechanisms.
Screen for optimal crystal packing: Predict the most stable crystal structures and identify those that would be most conducive to solid-state reactions.
Design novel ligands: Model how modifications to the 4-NVP structure (e.g., adding substituent groups) would affect its electronic properties, coordination behavior, and photoreactivity.
Simulate polymer dynamics: Understand how the photo-switching of individual 4-NVP units translates into macroscopic changes in a polymer material.
Hirshfeld surface analysis is one computational technique that has already been used to examine intermolecular interactions in 4-NVP coordination complexes, providing insights into their molecular planarity and bonding. chemrxiv.orgcdnsciencepub.com By combining these predictive models with experimental synthesis and characterization, the development cycle for new functional materials based on this compound can be significantly shortened.
Q & A
Basic: What are the optimal synthetic routes for 4-(1-Naphthylvinyl)pyridine, and how can purity be ensured?
4-NVP is typically synthesized via coordination-driven reactions, such as combining a metal precursor (e.g., CdI₂) with the ligand under controlled conditions. For example, [CdI₂(4-nvp)₂] was synthesized using CdI₂ and 4-NVP in a solvent system, followed by purification via crystallization . Analogous methods, like Suzuki-Miyaura cross-coupling (used for structurally similar compounds), may be adapted for 4-NVP synthesis by reacting halogenated naphthalene derivatives with pyridinylboronic acids . Purity is ensured through column chromatography (silica gel) and recrystallization, with characterization via NMR, mass spectrometry, and elemental analysis .
Basic: How is the crystal structure of 4-NVP determined, and what software is used?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow solvent evaporation, and data collection is performed on a diffractometer. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography . For 4-NVP derivatives, intermolecular interactions (e.g., C–H⋯π, π–π stacking) are analyzed using software like Mercury or OLEX2 to visualize supramolecular architectures .
Advanced: How do solvent interactions affect the photophysical properties of 4-NVP in AIE-active complexes?
4-NVP ligands in Re(I) complexes exhibit aggregation-induced emission (AIE). In polar solvents like acetonitrile, aggregation is induced via π-stacking of naphthyl groups, suppressing non-radiative decay and enhancing luminescence. Solvent polarity and solubility parameters must be optimized to balance dispersion and aggregation. Spectroscopic studies (UV-vis, fluorescence) under varying solvent ratios (e.g., DCM:ACN) are critical to probe AIE behavior .
Advanced: How can computational methods like DFT validate experimental data on 4-NVP’s electronic properties?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic transitions, orbital energies, and charge transfer. For 4-NVP-based complexes, TD-DFT predicts metal-to-ligand charge transfer (MLCT) states, which are compared to experimental UV-vis spectra. Tools like cclib parse output files from computational packages (Gaussian, ORCA) to automate analysis . Asymptotically corrected potentials (e.g., LB94) improve accuracy for high-lying excited states .
Advanced: What causes discrepancies in theoretical vs. experimental data for 4-NVP, and how can they be addressed?
Discrepancies arise from:
- Functional limitations : Standard LDA/GGA functionals underestimate ionization potentials. Use of exact-exchange terms (e.g., in B3LYP) or range-separated hybrids (e.g., CAM-B3LYP) improves agreement .
- Solvent/solid-state effects : Implicit solvent models (e.g., PCM) or periodic boundary conditions (for crystals) better replicate experimental environments .
- Vibrational coupling : Include Franck-Condon approximations for emission spectra .
Methodological: What techniques assess thermal stability and phase purity in 4-NVP-based materials?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., [CdI₂(4-nvp)₂] shows stability up to ~250°C) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions.
- Powder XRD : Confirms phase purity by matching experimental patterns to SCXRD-derived simulations .
Advanced: How to design 4-NVP ligands for selective sensing applications, e.g., trinitrophenol (TNP) detection?
- Structural tuning : Introduce electron-rich groups on the naphthyl moiety to enhance π-π interactions with electron-deficient analytes like TNP .
- Coordination geometry : Optimize metal-ligand stoichiometry (e.g., Cd(II) vs. Re(I)) to modulate binding affinity and selectivity .
- Quenching studies : Measure fluorescence quenching efficiency (Stern-Volmer plots) in competitive environments with nitroaromatics .
Advanced: How to resolve conflicting crystallographic data in 4-NVP derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
